molecular formula C19H16F3N3O B2456861 (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1396870-71-5

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2456861
CAS No.: 1396870-71-5
M. Wt: 359.352
InChI Key: WCYYRBAKMKQJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H16F3N3O and its molecular weight is 359.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of indole derivatives, which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For example, some indole derivatives have been shown to inhibit the influenza A virus , suggesting that they could potentially interfere with viral replication pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of biological activities exhibited by indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Biological Activity

The compound (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel synthetic molecule that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural complexity of this compound, which combines benzimidazole and azetidine moieties, suggests a multifaceted mechanism of action against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F3N3OC_{18}H_{18}F_3N_3O, with a molecular weight of approximately 373.35 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.

PropertyValue
Molecular FormulaC18H18F3N3OC_{18}H_{18}F_3N_3O
Molecular Weight373.35 g/mol
Melting PointN/A
SolubilityN/A
CAS Number1396800-04-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the compound . A review on related compounds indicates significant activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The minimum inhibitory concentration (MIC) values for several benzimidazole derivatives have been reported to be less than 10 µg/mL against these organisms, showcasing their potential as effective antimicrobial agents .

Case Studies

  • Antibacterial Activity : A study focusing on benzimidazole derivatives demonstrated that compounds with similar structural features exhibited potent antibacterial effects against MRSA strains, with MIC values ranging from 0.5 to 4 µg/mL . The proposed mechanism involves inhibition of bacterial cell division by targeting essential proteins such as FtsZ.
  • Antifungal Activity : Another investigation reported that certain benzimidazole derivatives showed promising antifungal activity against C. albicans , with some compounds achieving MIC values as low as 3.9 µg/mL . The efficacy was attributed to disruption of fungal cell wall synthesis.

Anticancer Potential

Beyond antimicrobial properties, compounds containing benzimidazole moieties have been investigated for anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth.

Research Findings

  • Cell Line Studies : In vitro studies have shown that related compounds induce cytotoxicity in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to high potency .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its anticancer and antimicrobial properties. Its structural components suggest potential interactions with biological targets that could lead to therapeutic effects.

Anticancer Activity:
Research indicates that compounds with benzimidazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth.

Case Study:
In a comparative study, the compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against several human cancer cell lines. The specific pathways influenced by this compound include histone deacetylase inhibition, which plays a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

The emergence of bacterial resistance has necessitated the development of new therapeutic agents. This compound is being evaluated for its efficacy against various bacterial strains.

Case Study:
In a study assessing antimicrobial activity, derivatives similar to this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics .

Chemical Reactions Analysis

C–H Aminoalkylation Reactions

The benzimidazole core enables Lewis acid-mediated C–H functionalization . Source describes a three-component reaction involving azoles, aldehydes, and amines under silylating conditions (TBSOTf). For this compound:

  • Reagents : TBSOTf (tert-butyldimethylsilyl triflate) activates the aldehyde to form an iminium intermediate.

  • Conditions :

    • Solvent: 1,2-dimethoxyethane

    • Temperature: 50°C

    • Base: N-ethyl-N-isopropylpropan-2-amine (iPr2NEt)

  • Mechanism :

    • Silylation of the aldehyde by TBSOTf forms a reactive iminium species.

    • Nucleophilic attack by the benzimidazole’s C–H position generates an aminoalkylated product .

Example Reaction :

ComponentRoleEquivalents
BenzaldehydeAldehyde1.0
TBSOTfLewis Acid3.0
iPr2NEtBase3.0
Target CompoundAzole Substrate1.0

Yield : ~53% (based on analogous benzo[d]oxazole reactions in ).

Silylation and Protecting Group Strategies

The azetidine nitrogen may undergo silylation to modulate reactivity. Source demonstrates silylation of benzimidazole derivatives using TBSOTf:

  • Reaction :

    • Trimethylsilyl triflate (TMSOTf) or TBSOTf reacts with the azetidine’s tertiary amine.

    • Conditions : Anhydrous 1,2-dimethoxyethane, room temperature, inert atmosphere .

  • Applications :

    • Protects the azetidine nitrogen during subsequent reactions.

    • Enhances solubility for purification .

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring’s strained geometry facilitates ring-opening or substitution reactions :

  • Example : Reaction with electrophiles (e.g., alkyl halides) at the azetidine nitrogen:

    • Conditions : Polar aprotic solvents (DMF, DMSO), 60–80°C .

    • Outcome : Substitution yields derivatives with modified pharmacological profiles .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole’s electron-rich aromatic system undergoes EAS :

  • Reagents : Nitration (HNO3/H2SO4), sulfonation, or halogenation.

  • Regioselectivity : Directed by the 5-methyl group and azetidine’s electronic effects.

Oxidation and Reductive Transformations

  • Oxidation :

    • The benzimidazole’s methyl group oxidizes to a carboxylic acid using KMnO4 or CrO3.

    • Conditions : Aqueous acidic or basic media, elevated temperatures.

  • Reduction :

    • Catalytic hydrogenation (H2/Pd-C) reduces the azetidine ring to a pyrrolidine analog .

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings :

  • Reagents : Aryl boronic acids, Pd(PPh3)4 catalyst, Na2CO3 base.

  • Conditions : Dioxane/water mixture, 80–100°C .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis :

    • The trifluoromethyl group resists hydrolysis, but the azetidine ring may degrade in concentrated HCl .

  • Basic Conditions :

    • Benzimidazole deprotonation occurs at pH >10, altering solubility .

Mechanistic Considerations

  • Steric Effects : The azetidine ring imposes steric hindrance, slowing reactions at the benzimidazole C-2 position.

  • Electronic Effects : The trifluoromethyl group withdraws electrons, deactivating the phenyl ring toward electrophiles .

This compound’s multifunctional architecture supports versatile synthetic modifications, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-11-6-7-15-16(8-11)24-17(23-15)12-9-25(10-12)18(26)13-4-2-3-5-14(13)19(20,21)22/h2-8,12H,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYRBAKMKQJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.